3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, which is known for its potential pharmacological properties and complex molecular structure. The compound features a triazolothiadiazole core, which is a fused heterocyclic system containing both triazole and thiadiazole rings. This core is further substituted with an ethoxyphenyl group and a vinylthienyl group, indicating the presence of both electron-donating and electron-withdrawing substituents that could influence its chemical behavior and biological activity .
Synthesis Analysis
The synthesis of related 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves a C-H arylation process using acyl thiourea ligands. This method allows for the cross-coupling of 6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with substituted iodoanilines, which could be adapted to synthesize the compound by choosing appropriate substituents for the arylation process . Additionally, the synthesis of similar compounds has been achieved through one-pot, multi-component cascade reactions, which could offer a rapid and efficient route for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing the dihedral angles between the rings and providing insight into the spatial arrangement of the substituents . These techniques would be essential in confirming the structure of the compound after its synthesis.
Chemical Reactions Analysis
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is known to participate in various chemical reactions due to the presence of multiple reactive sites. The synthesis of derivatives often involves cyclization reactions and the formation of new heterocycles . The reactivity of the compound could be influenced by the presence of the ethoxy and vinylthienyl substituents, which may undergo further chemical transformations under suitable conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their potential biological activity. Some derivatives have demonstrated significant pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects . The compound may also exhibit similar properties, which could be explored through biological evaluation and molecular docking studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
A study by Heng-Shan Dong, Bin Wang, and others on the synthesis and crystal structure of related triazolo thiadiazoles provides insights into the chemical synthesis process and the crystallographic characteristics of these compounds. They synthesized a compound closely related to the one , highlighting the use of X-ray crystallography, NMR, MS, and IR techniques to investigate the structural properties (Dong et al., 2005).
Pharmacological Evaluation
M. Amir, H. Kumar, S. Javed, and others have conducted pharmacological evaluations of triazolo thiadiazole derivatives, revealing their potential anti-inflammatory and analgesic properties. Their research suggests the significance of these compounds in developing therapeutic agents with low ulcerogenic indices (Amir et al., 2007).
Antimicrobial and Anticancer Activities
Another area of application is in the development of antimicrobial and anticancer agents. Research by S. Swamy, Basappa, and others on the synthesis of pharmaceutically important condensed heterocyclic triazolo thiadiazole derivatives as antimicrobials has shown significant inhibition against various strains, comparing favorably with standard drugs (Swamy et al., 2006). Additionally, D. Chowrasia, C. Karthikeyan, and their team have synthesized fluorinated derivatives, evaluating their anticancer activity against different cancerous cell lines, demonstrating moderate to good antiproliferative potency (Chowrasia et al., 2017).
Novel Drug Development
Research by C. Baburajeev, Chakrabhavi Dhananjaya Mohan, and colleagues has explored the development of novel triazolo-thiadiazoles from "green" catalysis as Protein Tyrosine Phosphatase 1B inhibitors, showcasing the potential of these compounds in therapeutic drug development (Baburajeev et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-2-22-13-7-5-12(6-8-13)16-18-19-17-21(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIOROHABSTQQW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.